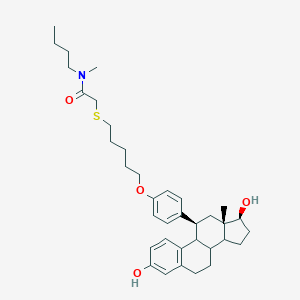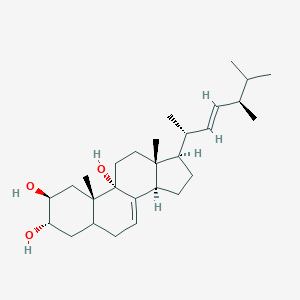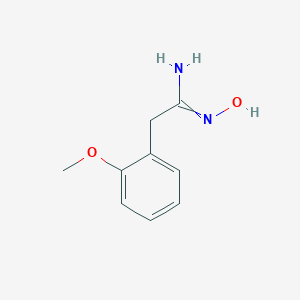
N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is also known as TSE-424 and is being studied for its potential application in the treatment of breast cancer.
Wirkmechanismus
N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide works by selectively binding to estrogen receptors in breast tissue. This binding prevents the binding of natural estrogen to the receptors, thereby blocking the growth-promoting effects of estrogen on breast cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to reduce the incidence of breast cancer in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide is its high affinity for estrogen receptors. This makes it a potentially effective treatment for breast cancer. However, one of the limitations of this compound is its potential for side effects, which may limit its use in clinical settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide. One area of research could focus on developing more selective compounds that have fewer side effects. Another area of research could focus on developing methods for delivering this compound directly to breast tissue, which could increase its effectiveness and reduce its side effects. Additionally, further studies could be conducted to investigate the potential of this compound for use in combination with other treatments for breast cancer.
Synthesemethoden
The synthesis of N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide involves several steps. Firstly, 3,17-dihydroxyestra-1,3,5(10)-trien-11-one is reacted with 4-(bromomethyl)phenol to form 4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxyacetic acid. This acid is then reacted with N-butyl-N-methylacetamide and 1-bromo-5-chloropentane to form the final product.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide has been studied extensively for its potential application in the treatment of breast cancer. It has been shown to have a high affinity for estrogen receptors, which are known to play a key role in the development and progression of breast cancer.
Eigenschaften
CAS-Nummer |
134413-34-6 |
|---|---|
Molekularformel |
C36H51NO4S |
Molekulargewicht |
593.9 g/mol |
IUPAC-Name |
N-butyl-2-[5-[4-[(11S,13S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C36H51NO4S/c1-4-5-19-37(3)34(40)24-42-21-8-6-7-20-41-28-13-9-25(10-14-28)31-23-36(2)32(17-18-33(36)39)30-15-11-26-22-27(38)12-16-29(26)35(30)31/h9-10,12-14,16,22,30-33,35,38-39H,4-8,11,15,17-21,23-24H2,1-3H3/t30?,31-,32?,33+,35?,36+/m1/s1 |
InChI-Schlüssel |
SMZZRUZIOSLOJZ-DFGZGYOGSA-N |
Isomerische SMILES |
CCCCN(C)C(=O)CSCCCCCOC1=CC=C(C=C1)[C@H]2C[C@@]3([C@H](CCC3C4C2C5=C(CC4)C=C(C=C5)O)O)C |
SMILES |
CCCCN(C)C(=O)CSCCCCCOC1=CC=C(C=C1)C2CC3(C(CCC3O)C4C2C5=C(CC4)C=C(C=C5)O)C |
Kanonische SMILES |
CCCCN(C)C(=O)CSCCCCCOC1=CC=C(C=C1)C2CC3(C(CCC3O)C4C2C5=C(CC4)C=C(C=C5)O)C |
Synonyme |
N-BDEPPMA N-butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)




![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)

